molecular formula C11H12N2O3 B11881224 Ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B11881224
M. Wt: 220.22 g/mol
InChI Key: JMGRXARLHIEWTP-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound with the molecular formula C11H12N2O3. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminobenzoate with glyoxal in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural feature enhances its solubility and bioavailability, making it a valuable compound for drug development .

Properties

IUPAC Name

ethyl 2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-6-10(14)13-8/h3-5,12H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGRXARLHIEWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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